Mass Spectrometric Differentiation: +3 Da Mass Shift of Linalool-d3 Enables Baseline Separation from Endogenous Linalool
Linalool-d3 (vinyl-d3) provides a +3 Da mass shift relative to unlabeled linalool (m/z 154.25 → 157.27), enabling unambiguous differentiation in both full-scan and selected ion monitoring (SIM) modes . This mass difference is sufficient to avoid isotopic overlap between the M and M+1/M+2 isotopic peaks of the analyte and the internal standard signal, a critical requirement for accurate isotope dilution mass spectrometry . In contrast, unlabeled linalool offers zero mass differentiation and cannot function as an IS in MS-based quantification of endogenous linalool.
| Evidence Dimension | Molecular weight and mass shift in MS detection |
|---|---|
| Target Compound Data | MW 157.27 g/mol; mass shift +3 Da from unlabeled linalool |
| Comparator Or Baseline | Unlabeled (±)-linalool: MW 154.25 g/mol; mass shift 0 Da |
| Quantified Difference | ΔMW = +3.02 g/mol; Δm/z = +3 |
| Conditions | GC-MS or LC-MS; molecular ion or pseudomolecular ion detection |
Why This Matters
This mass shift is the minimal requirement for an internal standard to be distinguishable from the native analyte in MS quantification, and the +3 Da separation provides a practical balance between adequate differentiation and minimal deuterium isotope effect.
